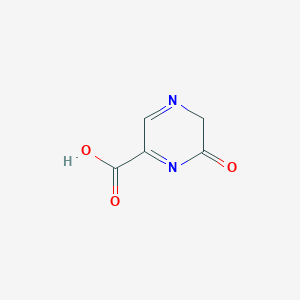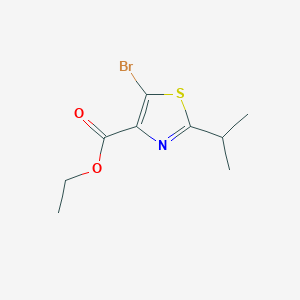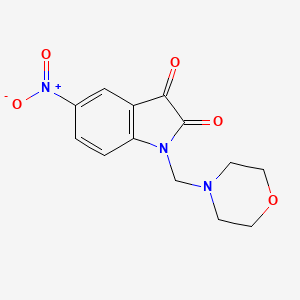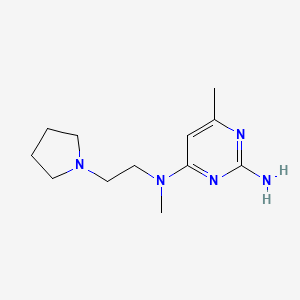
3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is a complex organic compound that features a brominated furan ring and a tetrahydrothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid typically involves multiple steps, starting with the bromination of furan to obtain 5-bromofuran-2-carboxylic acid. This intermediate is then coupled with tetrahydrothiophene-3-carboxylic acid through an amidation reaction. Common reagents used in these steps include bromine for the bromination and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the amidation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the bromination step and high-efficiency purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The brominated furan ring and the tetrahydrothiophene moiety contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Furanyl)carboxamido-2-aminopropanoic acid: Similar structure but lacks the bromine atom.
2-Bromofuran-3-carboxylic acid: Contains the brominated furan ring but lacks the tetrahydrothiophene moiety.
Uniqueness
3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is unique due to the combination of the brominated furan ring and the tetrahydrothiophene ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogues .
Propriétés
Formule moléculaire |
C10H10BrNO4S |
|---|---|
Poids moléculaire |
320.16 g/mol |
Nom IUPAC |
3-[(5-bromofuran-2-carbonyl)amino]thiolane-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO4S/c11-7-2-1-6(16-7)8(13)12-10(9(14)15)3-4-17-5-10/h1-2H,3-5H2,(H,12,13)(H,14,15) |
Clé InChI |
LYDSADAFGZJUOE-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC1(C(=O)O)NC(=O)C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B14914826.png)

![(S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid](/img/structure/B14914836.png)
![5-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-2-m-tolyloxymethyl-oxazole-4-carbonitrile](/img/structure/B14914838.png)




